molecular formula C7H9N3O3 B3041936 2-Amino-6-ethoxy-4-nitropyridine CAS No. 42409-60-9

2-Amino-6-ethoxy-4-nitropyridine

Cat. No.: B3041936
CAS No.: 42409-60-9
M. Wt: 183.16 g/mol
InChI Key: TYSWIBGYVOROFC-UHFFFAOYSA-N
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Description

2-Amino-6-ethoxy-4-nitropyridine is a chemical compound that belongs to the pyridine family. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ethoxy-4-nitropyridine typically involves the nitration of 2-Amino-6-ethoxypyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethoxy-4-nitropyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,4-Diamino-6-ethoxypyridine.

    Substitution: The amino and nitro groups on the pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: 2,4-Diamino-6-ethoxypyridine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-6-ethoxy-4-nitropyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism by which 2-Amino-6-ethoxy-4-nitropyridine exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-nitropyridine: Lacks the ethoxy group, which can affect its reactivity and biological activity.

    2-Amino-6-methoxy-4-nitropyridine: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.

    2-Amino-4,6-dinitropyridine: Contains an additional nitro group, which can significantly alter its chemical behavior and applications.

Uniqueness

2-Amino-6-ethoxy-4-nitropyridine is unique due to the presence of both the ethoxy and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

6-ethoxy-4-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-2-13-7-4-5(10(11)12)3-6(8)9-7/h3-4H,2H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSWIBGYVOROFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=N1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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